REACTION_CXSMILES
|
C1(CN2CCC(C[CH2:15][C:16]3[C:20]4[CH:21]=[C:22]5[NH:27][C:26](=[O:28])[CH2:25][C:23]5=[CH:24][C:19]=4[O:18][N:17]=3)CC2)C=CC=CC=1.N1C=CC=CC=1>CN(C=O)C>[CH3:15][C:16]1[C:20]2[CH:21]=[C:22]3[NH:27][C:26](=[O:28])[CH2:25][C:23]3=[CH:24][C:19]=2[O:18][N:17]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel flash chromatography (2% MeOH—CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC2=C1C=C1C(=C2)CC(N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.245 g | |
YIELD: PERCENTYIELD | 12% | |
YIELD: CALCULATEDPERCENTYIELD | 11.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |